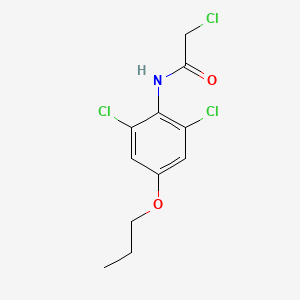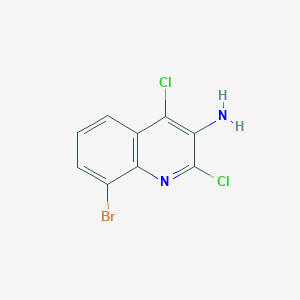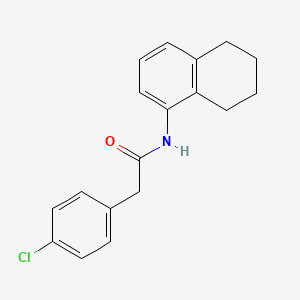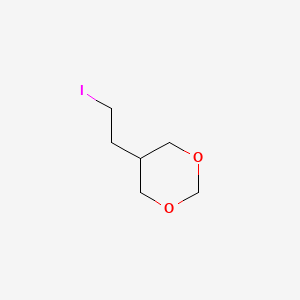
5-(2-Iodoethyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Iodoethyl)-1,3-dioxane: is an organic compound characterized by the presence of an iodoethyl group attached to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Iodoethyl)-1,3-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of 1,3-dioxane with iodine and a suitable base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Iodoethyl)-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like acetone or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products:
Substitution Reactions: Products include various substituted dioxanes, depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives such as dioxane oxides.
Reduction Reactions: Ethyl-substituted dioxanes.
Scientific Research Applications
Chemistry: 5-(2-Iodoethyl)-1,3-dioxane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of iodinated compounds on biological systems. It can be used as a probe to investigate the mechanisms of iodine uptake and metabolism in cells.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of iodinated pharmaceuticals. Its unique structure allows for the development of novel drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(2-Iodoethyl)-1,3-dioxane involves its interaction with molecular targets through the iodoethyl group. The iodine atom can participate in various chemical reactions, including nucleophilic substitution and oxidative addition. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
(2-Iodoethyl)benzene: Similar in structure but with a benzene ring instead of a dioxane ring.
(2-Iodoethyl)dimethylamine: Contains a dimethylamine group instead of a dioxane ring.
(2-Iodoethyl)acridone: Features an acridone ring system.
Uniqueness: 5-(2-Iodoethyl)-1,3-dioxane is unique due to the presence of the 1,3-dioxane ring, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C6H11IO2 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
5-(2-iodoethyl)-1,3-dioxane |
InChI |
InChI=1S/C6H11IO2/c7-2-1-6-3-8-5-9-4-6/h6H,1-5H2 |
InChI Key |
IXMUNHVRQQMKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B15062626.png)
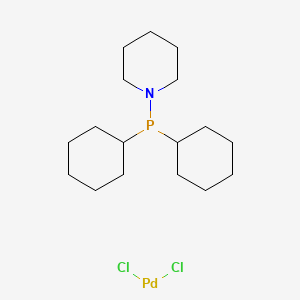
![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)
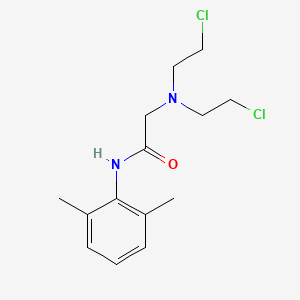

![12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5-dihydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylic acid](/img/structure/B15062646.png)
![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
![{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid](/img/structure/B15062651.png)
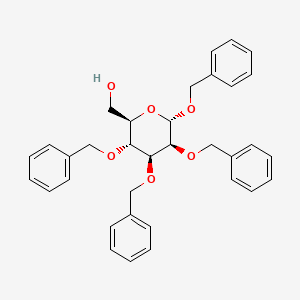
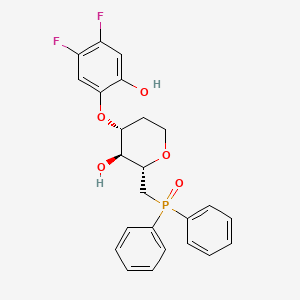
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
